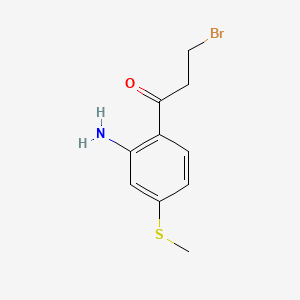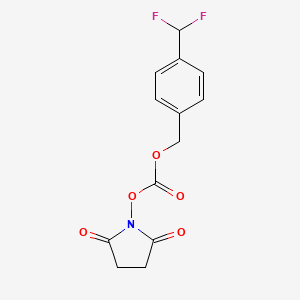
N-(1-Cyano-1-((trimethylsilyl)oxy)-2,3-dihydro-1H-inden-5-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Cyano-1-((trimethylsilyl)oxy)-2,3-dihydro-1H-inden-5-yl)acetamide is a complex organic compound that features a cyano group, a trimethylsilyl group, and an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyano-1-((trimethylsilyl)oxy)-2,3-dihydro-1H-inden-5-yl)acetamide typically involves the reaction of a suitable indene derivative with trimethylsilyl cyanide under controlled conditions. The reaction is often carried out in the presence of a catalyst such as zinc iodide to facilitate the formation of the desired product . The reaction conditions usually include an inert atmosphere, moderate temperatures, and specific solvents to ensure high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to obtain the compound in large quantities with high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-Cyano-1-((trimethylsilyl)oxy)-2,3-dihydro-1H-inden-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. The conditions for these reactions vary but generally involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, reduction could produce an amine, and substitution reactions could introduce a wide range of functional groups, enhancing the compound’s versatility in further applications .
Aplicaciones Científicas De Investigación
N-(1-Cyano-1-((trimethylsilyl)oxy)-2,3-dihydro-1H-inden-5-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of novel organic compounds and materials.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Mecanismo De Acción
The mechanism by which N-(1-Cyano-1-((trimethylsilyl)oxy)-2,3-dihydro-1H-inden-5-yl)acetamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The cyano and trimethylsilyl groups play crucial roles in these interactions, affecting the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other cyanoacetamide derivatives and trimethylsilyl-substituted compounds. Examples are:
- N-(2-Cyano-2-((trimethylsilyl)oxy)ethyl)acetamide
- N-(1-Cyano-1-((trimethylsilyl)oxy)propyl)acetamide
Uniqueness
The combination of the indene core with the cyano and trimethylsilyl groups makes it a versatile compound for various synthetic and research purposes .
Propiedades
Fórmula molecular |
C15H20N2O2Si |
|---|---|
Peso molecular |
288.42 g/mol |
Nombre IUPAC |
N-(1-cyano-1-trimethylsilyloxy-2,3-dihydroinden-5-yl)acetamide |
InChI |
InChI=1S/C15H20N2O2Si/c1-11(18)17-13-5-6-14-12(9-13)7-8-15(14,10-16)19-20(2,3)4/h5-6,9H,7-8H2,1-4H3,(H,17,18) |
Clave InChI |
RGVJUKGDOJAMKW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC2=C(C=C1)C(CC2)(C#N)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Ammoniooxy)methyl]-4-(methoxycarbonyl)benzene chloride](/img/structure/B14058686.png)













